molecular formula C8H7F3N2O B3162014 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 874880-33-8

2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B3162014
CAS RN: 874880-33-8
M. Wt: 204.15
InChI Key: OSBNGNDXBQUXMP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol (CPTMP) is a small molecule containing a cyclopropyl group and a trifluoromethyl group as substituents. CPTMP has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. Moreover, CPTMP has been found to have a wide range of biochemical and physiological effects, which makes it a promising target for further research.

Scientific Research Applications

Antifungal Activity

Fungal diseases pose significant threats to crop production worldwide. Researchers have synthesized novel pyrimidine derivatives containing an amide moiety, including our compound of interest. These derivatives were tested for their antifungal activity against several pathogens, such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Notably, compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited potent antifungal activity, surpassing the efficacy of the commonly used fungicide Pyrimethanil .

Agrochemical Intermediates

Pyrimidines play a crucial role in the synthesis of various agrochemicals. Our compound can serve as an intermediate in the production of active molecules used in agriculture. Researchers have explored its potential in this context, emphasizing its role in creating effective pesticides and herbicides .

Medicinal Chemistry

Pyrimidines are versatile building blocks in drug discovery. Our compound’s unique structure makes it an attractive candidate for designing new pharmaceutical agents. Researchers investigate its potential as a scaffold for antiviral, antibacterial, and antifungal drugs. By modifying specific functional groups, they aim to enhance its bioactivity .

Antiviral Research

While not directly studied for antiviral properties, pyrimidines in general have shown promise in combating viral infections. Researchers may explore our compound’s potential as an antiviral agent, especially considering its trifluoromethyl substitution pattern .

Material Science and Chemical Synthesis

Beyond biological applications, our compound finds relevance in material science. Its unique pyrimidine ring structure and trifluoromethyl group make it an interesting target for chemical synthesis. Scientists may use it as a precursor for creating novel materials or functionalized compounds .

Analytical Chemistry

Researchers in analytical chemistry might employ our compound as a reference standard or internal standard in mass spectrometry or chromatography. Its distinct properties allow for accurate quantification and identification in complex mixtures .

Mechanism of Action

Target of Action

The primary targets of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol are certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant damage to crops.

Result of Action

The result of the compound’s action is the effective control of the targeted fungi. In preliminary biological tests, certain pyrimidinamine derivatives exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% . This suggests that 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol could have similar effects.

properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBNGNDXBQUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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